molecular formula C13H19NO3 B1475941 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol CAS No. 2098078-43-2

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol

Cat. No. B1475941
CAS RN: 2098078-43-2
M. Wt: 237.29 g/mol
InChI Key: HJKCPDDULJORHC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol (3,5-DMOB) is an organic compound that belongs to the family of substituted pyrrolidines. It is a typical example of a molecule with a broad range of applications in scientific research, ranging from drug design and development to biochemical and physiological studies. 3,5-DMOB is a versatile compound that has been used in a variety of research fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Organocatalyst Derivative for Asymmetric Michael Addition

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol derivatives have been identified as effective organocatalysts for asymmetric Michael addition reactions. This is significant for the synthesis of chiral molecules, an essential aspect of medicinal chemistry. A study highlighted the complete NMR assignment of such a derivative, emphasizing its utility in catalyzing reactions with good to high yield and excellent enantioselectivities, showcasing the role of hydrogen bonds formed between the catalyst and reactants (Cui Yan-fang, 2008).

Potential Anti-Alzheimer's Agents

Research into N-benzylated derivatives of pyrrolidin-2-one, which shares a core structure with this compound, showed promising applications as potential anti-Alzheimer's agents. These derivatives were synthesized and evaluated for their anti-Alzheimer's activity, offering a new avenue for therapeutic intervention in treating this neurodegenerative disease (M. Gupta et al., 2020).

Catalysis in Organic Synthesis

The compound's derivatives have been utilized in the synthesis and characterization of scandium, yttrium, and lanthanum complexes. These complexes have shown efficacy as catalysts for the Z-selective linear dimerization of phenylacetylenes, highlighting the compound's versatility in catalyzing organic reactions (S. Ge et al., 2009).

Synthesis and Characterization of Coordination Complexes

A novel Schiff base ligand closely related to this compound and its tin(II) and lead(II) coordination complexes have been synthesized. These complexes were characterized using various spectroscopic techniques and exhibited significant red shifts in their emission spectra, indicating potential applications in materials science (K. Prasad et al., 2019).

Antimalarial Drug Development

Derivatives of this compound have been investigated for their antimalarial effects in combination with artemisinin derivatives. This research is crucial for developing new artemisinin-based combination therapies (ACTs) for malaria, showing effective and safe compounds against multidrug-resistant malaria parasites in a mouse model (S. Pandey et al., 2016).

Mechanism of Action

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-12-5-10(6-13(7-12)17-2)8-14-4-3-11(15)9-14/h5-7,11,15H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKCPDDULJORHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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